3-[5-(Methoxymethyl)furan-2-yl]morpholine
Description
3-[5-(Methoxymethyl)furan-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a substituted furan moiety. The furan ring is modified at the 5-position with a methoxymethyl (-CH2-O-CH3) group. This structural combination introduces both lipophilic (methoxymethyl) and polar (morpholine) properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-[5-(methoxymethyl)furan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-6-8-2-3-10(14-8)9-7-13-5-4-11-9/h2-3,9,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPWQZXHNZQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxymethyl)furan-2-yl]morpholine typically involves the reaction of morpholine with a furan derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-(methoxymethyl)furan-2-carbaldehyde under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxymethyl)furan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-(methoxymethyl)furan-2(5H)-one.
Reduction: Formation of 3-[5-(hydroxymethyl)furan-2-yl]morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.
Scientific Research Applications
3-[5-(Methoxymethyl)furan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxymethyl)furan-2-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine and furan moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
The biological and physicochemical properties of furan-morpholine hybrids are highly dependent on substituents at the 5-position of the furan ring. Below is a comparative analysis:
Table 1: Substituent Effects on Furan-Morpholine Derivatives
Key Observations :
- Methoxymethyl vs. However, methyl substitution may favor lipophilic interactions in antimicrobial contexts ().
- Hydroxymethyl : Hydroxymethyl-substituted furans (e.g., compound 22 in ) exhibit antioxidant properties, suggesting that polar substituents may enhance radical scavenging activity.
- Unsubstituted Furan : Pyrazole-morpholine hybrids with unsubstituted furan () show antibacterial activity, indicating that the furan ring itself contributes to target binding.
Morpholine-Linked Antimicrobial Agents
Morpholine derivatives are frequently explored for antimicrobial applications due to their ability to disrupt microbial membranes or enzyme function.
Table 2: Antimicrobial Activities of Morpholine-Containing Compounds
Key Observations :
- Morpholine-triazole hybrids () demonstrate broad-spectrum antifungal activity, likely due to the triazole moiety’s ability to inhibit cytochrome P450 enzymes.
- The pyrazole-morpholine derivative () shows substituent-dependent activity: electron-withdrawing groups (e.g., Br) favor Gram-positive activity, while electron-donating groups (e.g., CH3) target Gram-negative bacteria.
Anti-Inflammatory and Antioxidant Potential
Furan derivatives with hydroxymethyl or methoxymethyl groups exhibit notable bioactivities:
Biological Activity
3-[5-(Methoxymethyl)furan-2-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 219.28 g/mol
- CAS Number : 1596611-73-2
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily attributed to its interaction with cellular targets. Studies indicate that it may function through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for its anticancer properties.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cell signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.48 | Induction of apoptosis and cell cycle arrest |
| NCI-H23 (Lung) | 0.49 | VEGFR-2 inhibition |
| MCF-7 (Breast) | 18.89 | Inhibition of proliferation |
These results suggest that the compound is particularly effective against non-small cell lung carcinoma (NSCLC), with IC₅₀ values comparable to established chemotherapeutics.
Apoptosis Induction
Flow cytometry assays have been utilized to assess the apoptotic effects of the compound. The results indicated a significant increase in apoptotic cells when treated with this compound compared to control groups:
| Treatment | Apoptotic Cells (%) |
|---|---|
| Control | 1.37 |
| 3-[5-Methoxymethyl]furan-2-ylmorpholine | 42.05 |
This data highlights the compound's ability to induce programmed cell death, a critical mechanism in cancer therapy.
Case Studies
- Study on Lung Cancer : A study conducted on A549 and NCI-H23 cell lines revealed that the compound significantly inhibited cell growth, with IC₅₀ values indicating strong antiproliferative effects. The most potent derivative exhibited an IC₅₀ comparable to staurosporine, a known anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with this compound led to alterations in cell cycle progression and increased apoptosis markers, validating its potential as a therapeutic agent in lung cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
